(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one
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Overview
Description
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone core, substituted with a dimethylaminobenzylidene group and a dimethylmorpholino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-(2,6-dimethylmorpholino)thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline the production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one
- This compound derivatives
- Other thiazolone-based compounds
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-10-21(11-13(2)23-12)18-19-17(22)16(24-18)9-14-5-7-15(8-6-14)20(3)4/h5-9,12-13H,10-11H2,1-4H3/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETWZDSBKLQHGE-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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